

# electronic and steric properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

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## Compound of Interest

Compound Name: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

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An In-depth Technical Guide to the Electronic and Steric Properties of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to propose a synthetic pathway and predict its physicochemical and spectroscopic properties. The interplay of the four distinct substituents on the benzene ring—methoxy, methyl, nitro, and bromo—creates a unique electronic and steric environment, making it a valuable intermediate in medicinal chemistry and organic synthesis.<sup>[1]</sup> This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in the synthesis of novel bioactive molecules.

### Physicochemical Properties

The fundamental properties of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene** are summarized in the table below. Most of these are computationally derived and provide a baseline for its handling and characterization.

Property	Value	Source
IUPAC Name	5-bromo-1-methoxy-2-methyl-3-nitrobenzene	PubChem[2]
CAS Number	885519-07-3	MySkinRecipes[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>	PubChem[2]
Molecular Weight	246.06 g/mol	PubChem[2]
Canonical SMILES	CC1=C(C=C(C=C1OC)Br)--INVALID-LINK--[O-]	PubChem[2]
InChI	InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3	PubChem[2]
InChIKey	XTZNLLELDRXUAOX-UHFFFAOYSA-N	PubChem[2]
Topological Polar Surface Area	55.1 Å <sup>2</sup>	PubChem[2]
Predicted XLogP3	3.4	PubChem[2]

## Proposed Synthesis and Experimental Protocol

The synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene** can be envisioned starting from the commercially available 2-methylanisole. The key transformations are electrophilic aromatic bromination and nitration. The order of these reactions is critical to achieve the desired substitution pattern, governed by the directing effects of the substituents.

The methoxy group (-OCH<sub>3</sub>) is a strongly activating ortho-, para-director, while the methyl group (-CH<sub>3</sub>) is a weakly activating ortho-, para-director. To obtain the target molecule, it is proposed to first introduce the bromine atom and then the nitro group.

Proposed Synthetic Pathway:

- Bromination of 2-methylanisole: The methoxy group is the more powerful activating group and will direct the incoming electrophile (Br<sup>+</sup>). The para position to the methoxy group is the most sterically accessible and electronically favored, leading to 4-Bromo-2-methylanisole.

- Nitration of 4-Bromo-2-methylanisole: In this intermediate, the methoxy group directs ortho- and para-. The para position is blocked by the bromine. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at the position ortho to the methoxy group and meta to the bromine, which is C3, yielding **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**.



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**Caption:** Proposed synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**.

## Detailed Experimental Protocol (Proposed)

This protocol is based on standard laboratory procedures for the bromination and nitration of aromatic compounds.

### Step 1: Synthesis of 4-Bromo-1-methoxy-2-methylbenzene

- Materials: 2-methylanisole, Iron(III) bromide (FeBr<sub>3</sub>), Bromine (Br<sub>2</sub>), Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), Sodium thiosulfate solution (10%), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate.
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylanisole (1 equivalent) in dichloromethane.
  - Add a catalytic amount of FeBr<sub>3</sub>.
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping funnel.
  - After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

- Quench the reaction by slowly adding a 10% sodium thiosulfate solution to remove excess bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-1-methoxy-2-methylbenzene.

## Step 2: Synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**

- Materials: 4-Bromo-1-methoxy-2-methylbenzene, Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ), Concentrated nitric acid ( $\text{HNO}_3$ ).
- Procedure:
  - In a flask, cool concentrated sulfuric acid to 0 °C.
  - Slowly add 4-Bromo-1-methoxy-2-methylbenzene (1 equivalent) with stirring, maintaining the temperature below 10 °C.
  - Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature at 0 °C.
  - Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
  - After addition, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.<sup>[3]</sup>
  - Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
  - Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

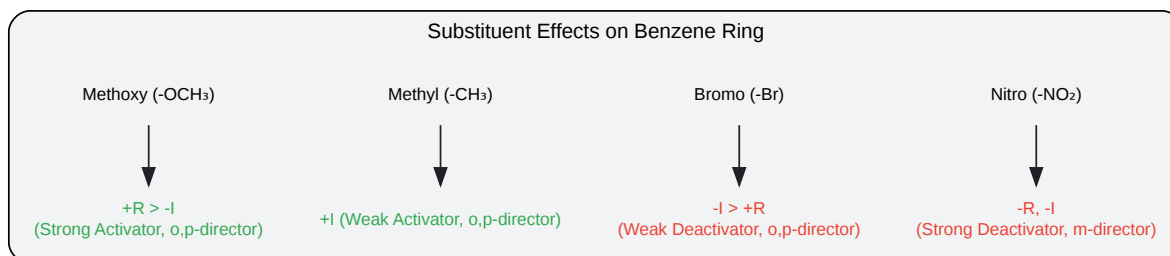
- Recrystallize the crude product from ethanol or methanol to obtain pure **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**.

## Electronic Properties

The electronic nature of the aromatic ring is dictated by the interplay of the inductive and resonance effects of its four substituents.

- **-OCH<sub>3</sub> (Methoxy)**: A strong activating group. It donates electron density to the ring via a strong positive resonance effect (+R) and withdraws electron density via a negative inductive effect (-I). The +R effect is dominant, enriching the ortho and para positions with electron density.<sup>[2]</sup>
- **-CH<sub>3</sub> (Methyl)**: A weak activating group that donates electron density through a weak positive inductive effect (+I) and hyperconjugation, also enriching the ortho and para positions.
- **-Br (Bromo)**: A deactivating group. It withdraws electron density through a strong -I effect but donates electron density through a weaker +R effect. Overall, it deactivates the ring but still directs incoming electrophiles to the ortho and para positions.
- **-NO<sub>2</sub> (Nitro)**: A strong deactivating group. It strongly withdraws electron density from the ring through both a strong -I and a strong -R effect, making the ring electron-deficient, particularly at the ortho and para positions. It is a meta-director.<sup>[4]</sup>

The combination of these groups makes the aromatic ring generally electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated and nitrated aromatic compounds.



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**Caption:** Summary of the electronic effects of the substituents.

## Steric Properties

The spatial arrangement of the substituents significantly influences the molecule's conformation and reactivity.

- The presence of four substituents on the benzene ring, particularly with three of them on adjacent carbons (C1, C2, C3), creates considerable steric hindrance.
- The methyl group at C2 is flanked by the methoxy group at C1 and the nitro group at C3. This crowding may restrict the free rotation of the methoxy and nitro groups.
- The bromine atom at C5 is relatively less hindered.
- Steric hindrance will play a crucial role in any further substitution reactions. For example, nucleophilic attack at positions ortho to the existing bulky groups would be disfavored.<sup>[5][6]</sup>

## Predicted Spectroscopic Data

While specific experimental spectra for this compound are not readily available, the expected data can be inferred based on the known effects of the substituents.

### Predicted <sup>1</sup>H NMR Data

The molecule has two aromatic protons which will appear as distinct signals. Their chemical shifts can be estimated based on the additive effects of the substituents.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-4	7.5 - 7.8	d (J ≈ 2-3 Hz)
H-6	7.2 - 7.5	d (J ≈ 2-3 Hz)
-OCH <sub>3</sub>	3.9 - 4.1	s
-CH <sub>3</sub>	2.2 - 2.4	s

Rationale: The proton at C4 is ortho to a bromine and para to a methoxy group, while being meta to both the methyl and nitro groups. The proton at C6 is ortho to the methoxy and bromine groups and meta to the others. The strong deshielding effect of the nitro group and the anisotropic effect of the bromine will influence these shifts.

## Predicted $^{13}\text{C}$ NMR Data

The six aromatic carbons will each give a distinct signal due to the lack of symmetry.

Carbon	Predicted Chemical Shift (ppm)
C1 (-OCH <sub>3</sub> )	155 - 160
C2 (-CH <sub>3</sub> )	125 - 130
C3 (-NO <sub>2</sub> )	148 - 152
C4	128 - 132
C5 (-Br)	115 - 120
C6	110 - 115
-OCH <sub>3</sub>	56 - 58
-CH <sub>3</sub>	15 - 20

Rationale: The chemical shifts are influenced by the electronegativity and resonance effects of the directly attached and neighboring substituents. Carbons attached to the electronegative oxygen (C1) and the electron-withdrawing nitro group (C3) are expected to be significantly downfield.

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for each functional group.

Functional Group	Vibration	Predicted Wavenumber (cm <sup>-1</sup> )
Aromatic C-H	Stretch	3100 - 3000
Aliphatic C-H (-CH <sub>3</sub> )	Stretch	2980 - 2850
Aromatic C=C	Stretch	1600 - 1450
Nitro (-NO <sub>2</sub> )	Asymmetric Stretch	1550 - 1475
Nitro (-NO <sub>2</sub> )	Symmetric Stretch	1360 - 1290
C-O (Aryl Ether)	Asymmetric Stretch	1275 - 1200
C-O (Aryl Ether)	Symmetric Stretch	1075 - 1020
C-Br	Stretch	680 - 515

The nitro group's N-O stretching vibrations are typically strong and characteristic, appearing in the 1550-1475 cm<sup>-1</sup> (asymmetric) and 1360-1290 cm<sup>-1</sup> (symmetric) regions for aromatic nitro compounds.[7]

## Conclusion

**5-Bromo-1-methoxy-2-methyl-3-nitrobenzene** is a polysubstituted aromatic compound with a rich combination of electronic and steric features. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and bromo groups makes the aromatic ring electron-deficient and activates it for certain types of reactions, such as nucleophilic aromatic substitution. The significant steric hindrance around the C1-C2-C3 positions will heavily influence its reactivity and conformational preferences. The predicted spectroscopic data provide a framework for the identification and characterization of this molecule. These properties make it a potentially versatile building block for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

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